3-amino-N-(2,3,4-trifluorophenyl)propanamide hydrochloride
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Overview
Description
3-amino-N-(2,3,4-trifluorophenyl)propanamide hydrochloride is a chemical compound with the molecular formula C9H9F3N2O·HCl. It is known for its unique structural properties, which include an amino group, a trifluorophenyl group, and a propanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2,3,4-trifluorophenyl)propanamide hydrochloride typically involves the reaction of 2,3,4-trifluoroaniline with acrylonitrile, followed by hydrogenation and subsequent hydrolysis to yield the desired product. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and acidic or basic conditions for hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2,3,4-trifluorophenyl)propanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, reduction can produce amines or alcohols, and substitution reactions can result in various substituted trifluorophenyl derivatives .
Scientific Research Applications
3-amino-N-(2,3,4-trifluorophenyl)propanamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-N-(2,3,4-trifluorophenyl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. The amino group can form hydrogen bonds with target proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-3-phenyl-N-(2,3,4-trifluorophenyl)propanamide
- 2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride
Uniqueness
3-amino-N-(2,3,4-trifluorophenyl)propanamide hydrochloride is unique due to its specific trifluorophenyl substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-amino-N-(2,3,4-trifluorophenyl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O.ClH/c10-5-1-2-6(9(12)8(5)11)14-7(15)3-4-13;/h1-2H,3-4,13H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYJIEKPRCGCKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1NC(=O)CCN)F)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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